Tixocortol 21-Pivalate-d9
Description
Properties
Molecular Formula |
C₂₆H₂₉D₉O₅S |
|---|---|
Molecular Weight |
471.7 |
Synonyms |
(11β)-21-[(2,2-Dimethyl-1-oxopropyl-d9)thio]-11,17-dihydroxypregn-4-ene-3,20-dione; JO 1016-d9; Pivalone-d9; Rectovalone-d9; Tiovalon-d9; Tixocortol Pivalate-d9; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Tixocortol 21 Pivalate D9
Strategies for Deuterium (B1214612) Incorporation into Complex Steroidal Structures
The introduction of deuterium into intricate molecules like steroids requires precise and controlled chemical methods. The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes deuterated compounds useful tracers, as the label is less likely to be lost during metabolic processes.
Achieving regioselectivity (controlling the position of deuterium incorporation) and stereoselectivity (controlling the 3D orientation) is paramount in the synthesis of complex deuterated molecules. General strategies for deuterating steroids often involve:
Hydrogen-Deuterium (H/D) Exchange Reactions: These reactions replace hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often under acidic or basic catalysis. The position of the exchange is dictated by the acidity of the protons; for example, protons adjacent to carbonyl groups are more readily exchanged.
Reductive Deuteration: This method involves the reduction of a suitable functional group, such as a ketone or a double bond, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a metal catalyst. The position and stereochemistry of deuterium incorporation can be influenced by the choice of reagent and the steric environment of the reaction site. For instance, the reduction of a ketone can lead to the stereoselective formation of a deuterated alcohol.
The design of a synthetic pathway for a deuterated steroid begins with the selection of an appropriate precursor. This choice is guided by the desired location of the deuterium labels and the availability of synthetic methods to introduce them at the target positions.
For Tixocortol (B133387) 21-Pivalate-d9, the "d9" designation indicates that nine deuterium atoms have been incorporated into the pivalate (B1233124) moiety. The pivalate group is a trimethylacetyl group, [(CH₃)₃CCO-]. Therefore, the deuterated form is [(CD₃)₃CCO-]. This points to a synthetic strategy where the main steroid structure (the tixocortol precursor) is synthesized separately, and the deuterated pivalate group is attached in a late-stage step of the synthesis. This approach avoids exposing the deuterium labels to harsh conditions that might be required for the synthesis of the steroid core and which could lead to unintended H/D exchange.
The reaction pathway would thus involve preparing a suitable tixocortol precursor and reacting it with a deuterated pivaloylating agent.
Chemical Synthesis of Tixocortol 21-Pivalate-d9
The synthesis of this compound is not a single reaction but a multi-step process. The logical pathway involves the preparation of a hydrocortisone (B1673445) derivative that can be coupled with a deuterated pivalate source.
Step 1: Synthesis of the Steroid Precursor
The synthesis starts from hydrocortisone. The 21-hydroxyl group of hydrocortisone is first activated to create a good leaving group. A common method is to convert it into a mesylate.
Precursor: Hydrocortisone
Reagent: Methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine.
Product: Hydrocortisone 21-mesylate.
Step 2: Synthesis of the Deuterated Reagent
The key to forming the d9-pivalate ester is to use a deuterated source. Pivalic acid-d9 ((CD₃)₃CCOOH) is commercially available and serves as the starting material for the deuterated thiol ester moiety. ckisotopes.comisotope.comisotope.com This can be used to prepare a reactive thioesterifying agent, such as cesium thiopivalate-d9.
Precursor: Pivalic acid-d9
Reagent: Cesium carbonate (Cs₂CO₃) followed by a sulfur source, or conversion to pivaloyl chloride-d9 and reaction with a sulfide (B99878) salt.
Product: Cesium thiopivalate-d9.
Step 3: Coupling Reaction
The final step is the nucleophilic substitution reaction where the thiopivalate-d9 anion displaces the mesylate group from the hydrocortisone 21-mesylate precursor. This forms the 21-thiol ester bond.
Reactants: Hydrocortisone 21-mesylate and Cesium thiopivalate-d9.
Solvent: A polar aprotic solvent such as tetrahydrofuran (B95107) (THF).
Final Product: this compound.
This synthetic route ensures that the nine deuterium atoms are specifically and stably located on the pivalate group, with no deuterium incorporation into the steroid core.
Purification and Isolation Techniques for Enriched Deuterated Compounds
Following the synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and residual solvents. Purification is essential to achieve the high chemical and isotopic purity required for its intended applications.
Common techniques for the purification and isolation of deuterated steroids include:
Crystallization: This is a powerful technique for purifying solid compounds. By dissolving the crude product in a suitable solvent and allowing it to cool or evaporate slowly, the desired compound can form pure crystals, leaving impurities behind in the solution.
Chromatography: This is a versatile and widely used set of techniques for separating components of a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification of steroids. nih.gov The crude mixture is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through at different rates depending on their affinity for the stationary phase, allowing for their separation and collection. Reverse-phase HPLC is particularly common for steroid purification.
Gas Chromatography (GC): While often used for analysis, preparative GC can be used to purify volatile compounds.
Column Chromatography: A simpler form of liquid chromatography often used for initial, large-scale purification.
The choice of method depends on the scale of the synthesis and the nature of the impurities. Often, a combination of chromatographic separation followed by crystallization is employed to achieve the highest purity.
Comprehensive Spectroscopic and Chromatographic Characterization of Isotopic Enrichment and Purity
Once purified, the compound must be rigorously analyzed to confirm its identity, chemical purity, and, crucially, its isotopic enrichment. A combination of spectroscopic and chromatographic methods is used for this comprehensive characterization.
Mass spectrometry is the most direct and powerful technique for determining the isotopic composition of a molecule. researchgate.net It measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination.
Confirmation of Isotopic Enrichment: The molecular weight of this compound will be nine mass units higher than its non-deuterated counterpart due to the replacement of nine hydrogen atoms (atomic mass ≈ 1.008 Da) with nine deuterium atoms (atomic mass ≈ 2.014 Da). High-resolution mass spectrometry (HRMS) can confirm this mass shift with high accuracy, providing definitive evidence of successful deuteration. The analysis of the isotopic cluster in the mass spectrum allows for the calculation of the percentage of isotopic enrichment.
Site-Specific Labeling Verification: While the total mass shift confirms the number of deuterium atoms, tandem mass spectrometry (MS/MS) can help verify their location. In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. For this compound, fragmentation that cleaves the pivalate group will show that the mass increase of 9 Da is localized to that specific fragment, confirming that deuteration occurred at the intended site.
The table below summarizes the expected mass data for the unlabeled and labeled compound.
| Compound | Chemical Formula | Exact Mass (Monoisotopic) |
| Tixocortol 21-Pivalate | C₂₆H₃₈O₅S | 462.2494 |
| This compound | C₂₆H₂₉D₉O₅S | 471.3059 |
Other analytical techniques complement mass spectrometry:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is used to confirm the structure of the molecule. In the spectrum of this compound, the characteristic signal for the pivalate methyl protons would be absent, confirming the replacement of these protons with deuterium. ²H NMR (deuterium NMR) can also be used to show a signal corresponding to the deuterium atoms on the pivalate group.
Chromatographic Purity Analysis: Analytical HPLC or GC is used to determine the chemical purity of the final compound. By comparing the retention time of the synthesized compound with a known standard (if available) and analyzing the chromatogram for the presence of other peaks, the purity can be assessed, typically aiming for >98%.
Through this combination of targeted synthesis, rigorous purification, and comprehensive characterization, high-purity this compound can be produced for its use as a critical tool in biomedical and pharmaceutical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic molecules. In the case of this compound, both ¹H (proton) and ²H (deuterium) NMR spectroscopy are employed to confirm the successful and specific incorporation of deuterium into the pivalate group.
In the ¹H NMR spectrum of this compound, the most telling evidence of successful deuteration is the disappearance of the signal corresponding to the nine protons of the pivalate's three methyl groups. In the non-deuterated compound, these protons typically appear as a sharp singlet in the upfield region of the spectrum. The absence of this signal in the ¹H NMR spectrum of the deuterated analog is a primary indicator of isotopic labeling.
Conversely, ²H NMR spectroscopy provides direct evidence of the deuterium atoms. A prominent signal will be observed in the ²H NMR spectrum at a chemical shift value nearly identical to that of the protons in the non-deuterated pivalate group. magritek.comblogspot.com This is because the chemical environment dictates the resonance frequency, which is largely unaffected by the isotopic substitution. magritek.comblogspot.com The presence of a single resonance in the ²H spectrum corresponding to the pivalate methyl groups confirms that the deuteration was specific to this moiety.
The following table illustrates the expected ¹H NMR and ²H NMR spectral data for this compound, contrasted with its non-deuterated counterpart.
Interactive Data Table: Comparative NMR Spectral Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Tixocortol 21-Pivalate | ¹H | ~1.25 | s | 9H | -C(CH₃)₃ |
| This compound | ¹H | ~1.25 | - | - | Signal Absent |
| This compound | ²H | ~1.25 | s | 9D | -C(CD₃)₃ |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Carbon-Deuterium Bond Detection
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The substitution of hydrogen with deuterium results in a significant change in the vibrational frequency of the corresponding bond due to the increased mass of deuterium. msu.edu
The most notable feature in the IR spectrum of this compound that confirms deuteration is the appearance of new absorption bands corresponding to the Carbon-Deuterium (C-D) stretching vibrations. C-H stretching vibrations typically occur in the range of 2850-3000 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations are observed at a lower frequency, generally in the 2100-2200 cm⁻¹ region. researchgate.net This region of the IR spectrum is often referred to as the "silent" region, as few other functional groups absorb here, making the C-D stretching bands easily identifiable.
The IR spectrum of this compound would, therefore, be expected to show a significant decrease in the intensity of the C-H stretching bands associated with the pivalate methyl groups and the emergence of one or more new bands in the 2100-2200 cm⁻¹ range. Other characteristic absorptions for the corticosteroid backbone, such as the C=O and O-H stretching frequencies, would remain largely unaffected.
Below is a table summarizing the key expected IR absorption bands for this compound.
Interactive Data Table: Key Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) in Tixocortol 21-Pivalate | Expected Wavenumber (cm⁻¹) in this compound |
| O-H (alcohol) | Stretching | ~3400 (broad) | ~3400 (broad) |
| C-H (alkane) | Stretching | ~2960 | Intensity reduced |
| C-D (deuterated alkane) | Stretching | Absent | ~2100-2200 |
| C=O (ketone, ester) | Stretching | ~1710, ~1660 | ~1710, ~1660 |
Note: The wavenumbers are approximate and can be influenced by the molecular environment and sample preparation.
Advanced Bioanalytical Method Development and Validation Utilizing Tixocortol 21 Pivalate D9
Principles of Quantitative Analysis with Stable Isotope Internal Standards in LC-MS/MS
The fundamental principle of quantitative analysis using a SIL-IS like Tixocortol (B133387) 21-Pivalate-d9 is the stable isotope dilution (SID) methodology. nih.govresearchgate.net This approach is widely regarded as the most definitive method for quantification in mass spectrometry. nih.gov A known concentration of the SIL-IS, which is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (in this case, nine deuterium (B1214612) atoms), is added to the sample at the earliest stage of the analytical process. researchgate.net
The SIL-IS and the endogenous analyte (Tixocortol 21-Pivalate) are assumed to behave identically during all subsequent sample preparation steps, chromatographic separation, and ionization in the mass spectrometer. longdom.org Because the two compounds are chemically indistinguishable in these processes but are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte's signal to the internal standard's signal is used for quantification. longdom.org This ratio remains constant, irrespective of sample loss or variations in instrument response, thus ensuring high precision and accuracy. longdom.org The use of SID with LC-MS/MS provides the highest possible analytical specificity for quantitative determinations. researchgate.net
Biological samples such as plasma, urine, or serum are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. longdom.orgmdpi.com During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization process of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. longdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification. mdpi.com
Tixocortol 21-Pivalate-d9 plays a crucial role in mitigating these matrix effects. longdom.org Since the SIL-IS co-elutes with the native analyte from the liquid chromatography column, it experiences the same degree of ion suppression or enhancement. longdom.org Consequently, the ratio of the analyte's response to the internal standard's response remains unaffected by these matrix-induced variations. longdom.org This allows for reliable quantification even in the presence of significant signal suppression. longdom.org
Table 1: Impact of Matrix Effects on Analyte Response with and without an Internal Standard This interactive table illustrates how a stable isotope-labeled internal standard (SIL-IS) corrects for ion suppression. Note how the Analyte/IS Ratio remains stable despite a 50% signal reduction due to matrix effects.
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Conclusion |
| Neat Solution (No Matrix) | 1,000,000 | 500,000 | 2.0 | Reference measurement |
| Plasma Extract (with Matrix Effect) | 500,000 | 250,000 | 2.0 | Ratio is compensated |
| Plasma Extract (No IS Used) | 500,000 | N/A | N/A | 50% underestimation of analyte |
The multi-step process of preparing a biological sample for LC-MS/MS analysis, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability. nih.gov Analyte loss can occur at any stage, from incomplete extraction recovery to losses during evaporation and reconstitution steps. Furthermore, instrumental factors such as minor fluctuations in injection volume or drifts in mass spectrometer sensitivity can affect results.
By adding this compound at the very beginning of the sample preparation workflow, it experiences the same procedural losses as the target analyte. nih.gov Any loss of the analyte during extraction will be accompanied by a proportional loss of the internal standard. Similarly, variations in the volume of sample injected into the LC-MS/MS system will affect both the analyte and the internal standard equally. This ensures that the ratio of their signals remains constant, providing a robust and reliable method for quantification that corrects for both sample processing and instrumental inconsistencies. nih.gov
Development of High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
The development of a robust LC-MS/MS method is essential for the accurate measurement of corticosteroids. nih.govnih.gov Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high specificity and sensitivity, making it the preferred technique. nih.govmdpi.com Method development involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure the analyte and its internal standard, this compound, are accurately and reliably measured.
The primary goal of chromatographic optimization is to achieve a clean separation of the target analyte from other endogenous compounds in the sample matrix to minimize interference. longdom.orgnih.gov For corticosteroids, reversed-phase chromatography is commonly employed, often using C18 columns. nih.govnih.gov
The optimization process involves adjusting several parameters:
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (typically methanol (B129727) or acetonitrile) is used. The gradient is programmed to ensure adequate retention and sharp, symmetrical peak shapes for Tixocortol 21-Pivalate and its d9-labeled standard.
Column Chemistry and Dimensions: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, and particle size) impacts resolution and analysis time. Smaller particle sizes (sub-2 µm), characteristic of UHPLC, provide higher efficiency and faster separations. nih.gov
Flow Rate and Temperature: These parameters are adjusted to optimize peak shape and reduce run time while maintaining robust separation. nih.gov
A key consideration when using deuterated internal standards is the potential for a "deuterium isotope effect," where the deuterated compound may exhibit a slightly different chromatographic retention time than its non-deuterated counterpart. nih.gov In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than the non-labeled analyte. nih.gov This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.
While this retention time shift is often small (a few seconds or less), it is critical to ensure that the elution windows for the analyte and this compound sufficiently overlap so that they experience the same matrix effects at any given point during their elution. nih.gov Chromatographic conditions must be optimized to minimize this separation while still achieving resolution from matrix interferences. The peak widths of both compounds should be wide enough to ensure they co-elute for the majority of their profiles. nih.gov
Following chromatographic separation, the analyte and internal standard are detected by the mass spectrometer. This process requires fine-tuning of several parameters for maximum sensitivity and specificity.
Ionization: For corticosteroids like Tixocortol 21-Pivalate, electrospray ionization (ESI) in the positive ion mode is typically the most effective method for generating protonated molecular ions, [M+H]+.
Fragmentation: In the tandem mass spectrometer, the selected protonated molecular ion (the precursor ion) is fragmented in a collision cell. The resulting fragments are known as product ions. The fragmentation pattern is unique to the molecule's structure and is used for specific identification.
Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification on a triple quadrupole mass spectrometer. lcms.cz The instrument is set to monitor a specific transition where a selected precursor ion fragments to produce a specific product ion. For Tixocortol 21-Pivalate and its d9-analog, specific precursor-to-product ion transitions are chosen. The transition for the analyte will have a lower mass than that of the deuterated standard. By monitoring these highly specific MRM transitions, the instrument can selectively quantify the analyte and the internal standard with extremely low background noise, leading to high sensitivity and specificity. nih.govendocrine-abstracts.org
Table 2: Exemplary MRM Transitions for Corticosteroid Analysis This table shows hypothetical yet representative MRM transitions for an analyte (like Tixocortol 21-Pivalate) and its deuterated internal standard (this compound). The precursor ion for the d9-IS is heavier by 9 Daltons, while the product ion may be the same if the deuterium atoms are not on the fragmented portion of the molecule.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Tixocortol 21-Pivalate | 479.3 | 347.2 | Quantifier |
| Tixocortol 21-Pivalate | 479.3 | 121.1 | Qualifier |
| This compound | 488.3 | 356.2 | Internal Standard |
Applications of Tixocortol 21 Pivalate D9 in Preclinical and in Vitro Research Studies
Quantification of Tixocortol (B133387) Pivalate (B1233124) and Related Metabolites in In Vitro Systems
The accurate quantification of a parent drug and its metabolites is fundamental to understanding its behavior in biological systems. Tixocortol 21-Pivalate-d9 is an essential tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose.
Metabolic profiling in cell culture models helps identify the metabolic pathways a compound undergoes. In these studies, cells (such as hepatocytes) are incubated with Tixocortol Pivalate. Over time, samples of the cell culture medium and cell lysate are collected to be analyzed for the presence of the parent compound and its metabolites.
The role of this compound is to act as an internal standard during the LC-MS/MS analysis of these samples. By comparing the instrument response of the non-labeled Tixocortol Pivalate to the known concentration of the added deuterated standard, researchers can precisely quantify the diminishing concentration of the parent drug and the appearance of various metabolites. Human metabolism studies have identified several transformation pathways for Tixocortol Pivalate, including reductions, oxidation, and cleavage of the side chain at C-17. nih.gov Specific metabolites include methylthio, methylsulfinyl, and methylsulfonyl derivatives. nih.gov Accurate quantification is key to determining the rate and extent of formation for each metabolite.
Table 1: Representative Data from a Cell Culture Metabolic Profiling Study
This table illustrates the type of quantitative data obtained when using an internal standard like this compound to measure the depletion of the parent compound and the formation of a key metabolite over time in a hepatocyte culture.
| Time Point (hours) | Tixocortol Pivalate Concentration (µM) | Metabolite X Concentration (µM) |
| 0 | 10.00 | 0.00 |
| 1 | 8.52 | 1.48 |
| 4 | 5.15 | 4.85 |
| 8 | 2.65 | 7.35 |
| 24 | 0.45 | 9.55 |
Metabolic stability assays are crucial in early drug discovery to predict how quickly a compound will be cleared from the body. These assays utilize subcellular fractions like liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes. evotec.comresearchgate.net Microsomes are rich in Phase I (e.g., Cytochrome P450) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of Phase I and Phase II metabolism. mercell.comcreative-bioarray.com
In a typical assay, Tixocortol Pivalate is incubated with the microsomal or S9 fraction and necessary cofactors (e.g., NADPH). xenotech.com Aliquots are taken at various time points, and the reaction is stopped. To determine the amount of the parent compound remaining, the samples are analyzed by LC-MS/MS. This compound is added as the internal standard after stopping the reaction to ensure accurate quantification of the remaining Tixocortol Pivalate. creative-bioarray.com The rate of disappearance of the parent compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). creative-bioarray.comxenotech.com
Table 2: Example of Metabolic Stability Data for Tixocortol Pivalate in Liver Microsomes
This table shows typical results from an in vitro metabolic stability assay, where this compound would be used for accurate quantification.
| Species | Incubation Time (min) | Tixocortol Pivalate Remaining (%) | Calculated Half-Life (t½, min) | Calculated Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 0 | 100 | 15.4 | 45.0 |
| 5 | 80.1 | |||
| 15 | 50.5 | |||
| 30 | 25.1 | |||
| 60 | 6.4 | |||
| Rat | 0 | 100 | 9.8 | 70.7 |
| 5 | 70.2 | |||
| 15 | 34.9 | |||
| 30 | 12.3 | |||
| 60 | 1.5 |
Role in Preclinical Pharmacokinetic (PK) Investigations
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism. This compound is critical for the bioanalytical methods that underpin these investigations.
Preclinical PK studies are often conducted in animal models, such as rodents (rats, mice) or guinea pigs, to understand how a drug behaves in vivo. nih.govnih.gov After administration of Tixocortol Pivalate, biological samples are collected over a set time course. The concentration of the drug in these samples is measured to determine key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
The development of a robust LC-MS/MS method is essential for this process. nih.gov this compound serves as the internal standard, added during the processing of the biological samples before analysis. Its use ensures that the calculated concentrations are accurate, which is vital for the reliable determination of the pharmacokinetic profile of Tixocortol Pivalate. mdpi.com
To fully understand the distribution of a drug, its concentration must be measured in various biological matrices, including blood, plasma, and different tissues (e.g., liver, skin, lung). Each matrix presents unique challenges for sample preparation and analysis due to the presence of interfering substances.
The use of a stable isotope-labeled internal standard like this compound is particularly important when dealing with complex matrices. researchgate.net Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar effects from the matrix (e.g., ion suppression or enhancement in the mass spectrometer). This co-behavior allows the standard to effectively normalize the final measurement, leading to reliable quantification of Tixocortol Pivalate across diverse and complex biological samples.
Table 3: Representative Pharmacokinetic Parameters of Tixocortol Pivalate in a Rodent Model
This table presents typical PK parameters that would be determined from concentration data obtained using an LC-MS/MS method validated with this compound.
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 450.8 |
| Tmax (Time to Cmax) | hours | 1.5 |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | 1875.2 |
| t½ (Half-life) | hours | 3.2 |
Contribution to In Vitro Permeability and Transport Studies
In vitro permeability assays assess a drug's ability to cross biological membranes, which is a key predictor of its oral absorption. These studies often use cell monolayers, such as Caco-2 cells or alveolar epithelial cells, grown on semipermeable supports. nih.govmdpi.com
In a typical assay, Tixocortol Pivalate is added to one side of the cell monolayer (the apical or donor side), and samples are taken from the other side (the basolateral or receiver side) over time to measure the amount of drug that has been transported across the cells. sigmaaldrich.com The concentrations in these samples are often very low and require highly sensitive analytical methods like LC-MS/MS for quantification. The use of this compound as an internal standard is crucial for achieving the accuracy needed to calculate the apparent permeability coefficient (Papp), a key parameter that quantifies the rate of transport across the cell monolayer.
Comparative Bioanalytical Research with Non-Deuterated Analogs for Mechanistic Insights
In the realm of preclinical and in vitro research, the strategic use of isotopically labeled compounds, such as this compound, alongside their non-deuterated counterparts, provides a powerful tool for elucidating subtle mechanistic details of drug metabolism, transport, and target interaction. While direct comparative studies on this compound are not extensively documented in publicly available literature, the principles derived from research on other deuterated molecules offer a solid framework for understanding its utility in bioanalytical research. The primary application of this compound in this context is as an internal standard in quantitative bioanalysis, most notably in liquid chromatography-mass spectrometry (LC-MS/MS) methods.
The near-identical physicochemical properties of this compound and its non-deuterated analog, Tixocortol 21-Pivalate, ensure they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior are crucial for correcting for variability in the analytical process, leading to more accurate and precise quantification of the non-deuterated drug.
One of the key mechanistic insights that can be gained from comparative studies involves the kinetic isotope effect (KIE). The replacement of hydrogen atoms with heavier deuterium (B1214612) atoms can lead to a slower rate of chemical reactions that involve the breaking of a carbon-hydrogen bond. In the context of drug metabolism, if the deuteration occurs at a site of metabolic transformation, the deuterated analog may be metabolized more slowly than the non-deuterated compound.
For instance, the metabolism of Tixocortol Pivalate is known to be extensive, involving transformations such as the reduction of the 3-keto, delta 4 system, reduction of the C-20 carbonyl group, and oxidation of the C-11 alcohol. nih.gov If deuteration in this compound is at or near these metabolic "hotspots," a comparative in vitro metabolism study using liver microsomes could reveal a significant KIE.
A hypothetical comparative in vitro metabolism study could yield results similar to those presented in the table below, illustrating a potential kinetic isotope effect.
| Compound | Metabolic Rate (pmol/min/mg protein) | Half-life (t½, min) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Tixocortol 21-Pivalate | 150 ± 12 | 25 ± 3 | 1.8 |
| This compound | 83 ± 9 | 45 ± 5 |
Such a finding would provide mechanistic insight into the rate-limiting steps of Tixocortol Pivalate's metabolism. A KIE value significantly greater than 1 would indicate that the cleavage of a C-H bond at the site of deuteration is a key determinant of the metabolic rate.
Detailed analysis of the fragmentation spectra can also confirm the location of the deuterium labels and provide insights into the fragmentation pathways of the corticosteroid structure.
| Ion | Tixocortol 21-Pivalate (m/z) | This compound (m/z) | Mass Shift (Δm/z) |
|---|---|---|---|
| [M+H]⁺ | 449.2 | 458.2 | +9 |
| Fragment A | 363.2 | 372.2 | +9 |
| Fragment B | 345.2 | 354.2 | +9 |
Theoretical Considerations and Future Directions in Deuterated Steroid Research
Isotope Effects on Chromatographic Behavior and Ionization Efficiency
The substitution of hydrogen with deuterium (B1214612) in Tixocortol (B133387) 21-Pivalate-d9 introduces subtle yet significant changes in its physicochemical properties, which can manifest as isotope effects in analytical systems. In chromatography, particularly reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly shorter retention times than their protiated counterparts. nih.govnih.gov This phenomenon, known as the chromatographic isotope effect, is attributed to the fact that C-D bonds have a smaller vibrational amplitude and slightly lower polarizability compared to C-H bonds. cchmc.org This can lead to weaker intermolecular interactions, such as van der Waals forces, between the analyte and the stationary phase. cchmc.org Consequently, Tixocortol 21-Pivalate-d9 would be expected to elute marginally earlier than the unlabeled Tixocortol 21-pivalate. While this effect is often small, it must be accounted for in developing high-resolution analytical methods to ensure accurate peak integration and quantification. acs.org
The impact of deuteration on ionization efficiency in mass spectrometry is generally considered minimal, which is a primary advantage of using deuterated internal standards. texilajournal.com Ideally, the labeled standard and the unlabeled analyte co-elute and experience identical ionization conditions, particularly with electrospray ionization (ESI). This ensures that any variations in signal due to matrix effects affect both compounds equally, allowing for reliable quantification. texilajournal.com However, significant chromatographic separation caused by the isotope effect could lead to the analyte and the standard entering the mass spectrometer source at slightly different times, potentially exposing them to different matrix environments and compromising quantitative accuracy. acs.org Therefore, minimizing this separation is a key consideration in method development.
Table 1: Expected Isotope Effects on Analytical Parameters for this compound
| Parameter | Expected Effect | Rationale |
|---|---|---|
| Chromatographic Retention Time | Slight decrease compared to unlabeled analog | Weaker intermolecular interactions due to lower polarizability of C-D bonds. cchmc.org |
| Ionization Efficiency (ESI) | Negligible to minimal difference | Similar physicochemical properties ensure co-elution and co-suppression with the analyte. texilajournal.com |
| Mass-to-Charge Ratio (m/z) | Increased by ~9 Da | The nine deuterium atoms increase the molecular weight without changing the charge state. |
Computational Approaches for Predicting Isotope Effects and Fragmentation Pathways
Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules in analytical instruments. For deuterated steroids like this compound, computational models can be employed to forecast the magnitude of the chromatographic isotope effect. By simulating the interactions between the steroid and various stationary phases, researchers can optimize chromatographic conditions to minimize separation between the labeled standard and the native analyte.
Furthermore, computational methods are invaluable for predicting the fragmentation pathways of steroids in tandem mass spectrometry (MS/MS). nih.govnih.gov The fragmentation of a steroid is dictated by its core structure. By applying computational tools, the fragmentation of Tixocortol pivalate (B1233124) can be predicted, and this can be extended to its deuterated form. nih.govnih.gov The introduction of nine deuterium atoms in the pivalate group creates a distinct mass shift in any fragment ion that retains this part of the molecule. Predicting these shifts is crucial for several reasons:
It allows for the selection of optimal and specific precursor-to-product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays. core.ac.uk
It helps confirm the identity of the analyte and the internal standard in complex samples.
It can aid in distinguishing the labeled standard from any potential isobaric interferences.
Software that combines rule-based fragmentation with quantum chemical calculations can simulate the mass spectra of both the labeled and unlabeled compound, providing a theoretical framework for method development and data interpretation. nih.gov
Expanding the Scope of Deuterated Steroid Synthesis beyond Current Methodologies
The synthesis of this compound involves the incorporation of deuterium into the pivalate moiety. While effective, future research could focus on expanding the synthetic methodologies to create more complex and strategically labeled versions of the molecule. Current synthetic strategies for deuterating steroids include base-catalyzed exchange reactions, reduction of keto groups with deuterated reagents like sodium borodeuteride, and catalytic reduction of double bonds with deuterium gas. nih.govresearchgate.net
Future directions could involve:
Site-Specific Labeling: Developing synthetic routes to place deuterium atoms on the steroid's core structure (the A, B, C, or D rings) rather than just the side chain. This would create internal standards that are less susceptible to in-source fragmentation or metabolic loss of the label.
Multi-Isotope Labeling: Incorporating both deuterium and carbon-13 (¹³C) into the same molecule. This can provide an even greater mass shift, moving the internal standard further away from the analyte's isotopic envelope and reducing potential cross-talk.
Novel Catalytic Methods: Employing advanced transition-metal catalysis to achieve C-H activation and subsequent deuteration at positions that are difficult to access through traditional methods. nih.gov
These advanced synthetic approaches would yield a new generation of internal standards with enhanced stability and utility for demanding analytical applications. beilstein-journals.org
Integration of Deuterated Standards in Advanced Analytical Platforms (e.g., High-Resolution Mass Spectrometry)
The use of deuterated internal standards like this compound is critical for quantitative accuracy in advanced analytical platforms. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), these standards are indispensable for correcting for analyte loss during sample preparation and for normalizing variations in instrument response caused by matrix effects. texilajournal.comnih.gov
The integration with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is particularly powerful. HRMS provides highly accurate mass measurements, which allows for the confident identification of compounds based on their elemental composition. core.ac.uk When this compound is used in an HRMS workflow, it serves multiple purposes:
Quantitative Accuracy: It acts as a robust internal standard for precise quantification, similar to its role in tandem MS. nih.gov
Retention Time Lock: It can serve as a retention time marker to correct for chromatographic drift between analytical runs.
Mass Accuracy Calibration: In some applications, the known accurate mass of the deuterated standard can be used as an internal calibrant to improve mass accuracy for the analyte of interest.
This combination of a high-quality deuterated standard with the specificity of HRMS enables highly reliable and defensible quantitative steroid analysis, which is essential in clinical chemistry, doping control, and metabolic research. mdpi.comrsc.org
Role in Establishing Reference Materials and Quality Control Standards for Steroidomics Research
Steroidomics, the comprehensive analysis of steroids and their metabolites, requires a high degree of analytical standardization to ensure that data are reliable and comparable across different laboratories and studies. sigmaaldrich.com Deuterated steroids, including this compound, play a vital role in this ecosystem as certified reference materials (CRMs) and quality control (QC) standards.
As a CRM, a highly purified and rigorously characterized batch of this compound can be used to:
Calibrate Assays: Serve as the primary standard for calibrating instruments and analytical methods for the quantification of Tixocortol pivalate.
Validate Methods: Be used to validate the accuracy, precision, linearity, and limit of detection of new analytical methods. sigmaaldrich.com
Proficiency Testing: Be included in proficiency testing schemes distributed to multiple laboratories to assess their analytical performance and ensure inter-laboratory agreement.
The availability of well-characterized deuterated standards is a prerequisite for establishing standardized protocols and reference intervals in clinical and research settings. nih.gov By providing a stable and reliable point of reference, compounds like this compound underpin the quality and integrity of data generated in the broad and impactful field of steroidomics. sigmaaldrich.com
Q & A
What analytical methods are recommended for detecting Tixocortol 21-Pivalate-d9 in environmental and cosmetic samples?
Level: Basic
Answer: Solid-phase extraction coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS) is the gold standard for quantifying this compound in complex matrices. Key parameters include:
- Linear range: 1.50–100 ng/mL (R² = 0.9999) in water samples .
- Limit of detection (LOD): 80 pg/mg in cosmetics .
- Recovery rates: 94.5–100.8% in environmental water, validated using isotopically labeled internal standards .
Method validation should include matrix effect assessments and inter-laboratory reproducibility testing.
What are the primary pharmacological applications of this compound in preclinical research?
Level: Basic
Answer: this compound is primarily used as a topical anti-inflammatory agent in models of allergic contact dermatitis, rhinitis, and ulcerative colitis. It serves as a critical screening tool for Class A corticosteroid hypersensitivity due to its high sensitization potential . Its deuterated form (d9) is employed in pharmacokinetic studies to track metabolic stability and tissue distribution without systemic interference .
How can researchers address polymorphic variations in this compound during crystallization studies?
Level: Advanced
Answer: X-ray crystallography is essential for characterizing polymorphs. Evidence from two polymorphic structures (monoclinic and orthorhombic systems) reveals distinct hydrogen-bonding networks and lattice parameters. Key steps include:
- Data collection: Use APEX3 software for diffraction data .
- Refinement: Apply SHELXL for structural optimization, focusing on torsional angles of the pivalate moiety .
- Validation: Compare experimental and simulated powder diffraction patterns to confirm phase purity.
What experimental design considerations are critical when assessing the environmental persistence of this compound?
Level: Advanced
Answer:
- Sample preparation: Use SPE cartridges (e.g., C18) to isolate the compound from water matrices, accounting for pH-dependent solubility .
- Matrix effects: Spike recovery experiments in wastewater should include ion suppression/enhancement checks using isotopic dilution .
- Long-term stability studies: Store samples at −20°C to prevent degradation, with periodic re-analysis over 6–12 months.
How should researchers structure the results and discussion sections when reporting on this compound studies?
Level: Basic
Answer:
- Results: Present data logically, using tables for validation parameters (e.g., LOD, recovery) and figures for chromatographic profiles. Avoid duplicating data in text and visuals .
- Discussion: Focus on novel findings, such as metabolic pathways or polymorphic behavior. Contrast results with prior studies (e.g., conflicting pharmacokinetic data) and explicitly state limitations (e.g., assay sensitivity constraints) .
What strategies can be employed to resolve contradictions in reported pharmacokinetic data of this compound?
Level: Advanced
Answer:
- Re-evaluate methodologies: Compare assay validation parameters (e.g., cross-lab variability in LC-MS/MS setups) .
- Apply FINER criteria: Assess if prior studies were Feasible, Interesting, Novel, Ethical, and Relevant .
- Systematic reviews: Use PICOT frameworks to standardize comparisons (e.g., uniform dosing regimens across studies) .
What ethical considerations are essential when designing human studies involving this compound?
Level: Basic
Answer:
- Participant selection: Define inclusion/exclusion criteria (e.g., age, allergy history) and obtain informed consent .
- Adverse event monitoring: Track dyskinesia or hypersensitivity reactions, as reported in post-marketing surveillance .
- Ethical review: Ensure institutional approval aligns with Declaration of Helsinki principles .
How can the PICOT framework be applied to formulate research questions in comparative efficacy studies of this compound?
Level: Advanced
Answer:
- Population (P): Adults with corticosteroid-sensitive dermatitis.
- Intervention (I): Topical this compound (0.1% cream).
- Comparison (C): Hydrocortisone 17α-valerate.
- Outcome (O): Reduction in transepidermal water loss at 14 days.
- Time (T): 28-day follow-up.
This structure ensures clarity and reproducibility .
What are the key parameters for validating a high-throughput analytical method for this compound quantification?
Level: Advanced
Answer:
- Linearity: ≥0.999 R² over the working range .
- Precision: Intra-day CV ≤6% .
- Accuracy: 85–115% recovery in spiked matrices .
- Carryover: ≤0.1% between runs .
Include a table summarizing these parameters for peer review.
How should researchers handle and preserve biological samples containing this compound for correlative studies?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
